molecular formula C19H17NO3 B5830777 N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide

N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide

Cat. No. B5830777
M. Wt: 307.3 g/mol
InChI Key: NOUVHSKCNOAJHT-UHFFFAOYSA-N
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Description

N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide, also known as BI-1, is a small molecule that has been studied extensively for its potential therapeutic applications in various diseases. BI-1 was initially identified as a suppressor of Bax-induced apoptosis, a key process in programmed cell death. Since then, BI-1 has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for further research.

Mechanism of Action

The mechanism of action of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide is not fully understood, but it is thought to involve the regulation of calcium homeostasis and the inhibition of mitochondrial permeability transition. N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has been shown to interact with several proteins involved in these processes, including Bax, Bcl-2, and VDAC.
Biochemical and Physiological Effects
N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of apoptosis, the regulation of calcium homeostasis, and the modulation of mitochondrial function. N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has also been shown to have anti-inflammatory and anti-oxidant effects, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide is its small size and ease of synthesis, making it a viable option for large-scale production. However, N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has relatively low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the mechanism of action of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide. One area of focus could be the development of more potent and selective N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide analogs, which could have improved therapeutic efficacy. Another area of research could be the investigation of the role of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Finally, further studies on the mechanism of action of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide could provide valuable insights into its therapeutic potential.

Synthesis Methods

The synthesis of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide involves several steps, starting with the reaction of 4-bromobenzaldehyde with 2,3-dihydro-1H-indene-1,3-dione to form 4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzaldehyde. This intermediate is then reacted with n-butylamine to form N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide. The synthesis of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has been optimized to increase yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has been shown to have anti-apoptotic, anti-inflammatory, and anti-oxidant effects, making it a promising candidate for further research.

properties

IUPAC Name

N-[4-(1,3-dioxoinden-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-2-5-16(21)20-13-10-8-12(9-11-13)17-18(22)14-6-3-4-7-15(14)19(17)23/h3-4,6-11,17H,2,5H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUVHSKCNOAJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643086
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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